Purine N-Methyl Regioisomerism: 9-Methyl vs. 7-Methyl Purine Attachment and Kinase Selectivity Implications
The target compound (9-methyl-9H-purin-6-yl) and its 7-methyl-7H-purin-6-yl isomer (CAS 2640862-92-4) differ solely in the position of the N-methyl group on the purine ring. Vendor annotations indicate that the 7-methyl isomer is profiled as a DNA-dependent protein kinase (DNA-PK) inhibitor , whereas the 9-methyl isomer (target compound) is annotated for distinct kinase targets under the PASK/PI3K patent families [1][2]. This regioisomeric switch is structurally significant: in the 9-methyl isomer, the methyl group is distal to the N7 atom that commonly serves as a hinge-binding hydrogen bond acceptor in purine-based kinase inhibitors, whereas in the 7-methyl isomer, the methyl group lies adjacent to the N7, potentially sterically and electronically perturbing hinge-region recognition. While direct head-to-head kinase panel data for these two specific compounds are not publicly available, the class-level precedent from the piperazinylquinoxaline PI3K inhibitor series demonstrates that changing the terminal heterocycle from morpholino to substituted phenyl produces PI3Kα IC50 shifts from 8.7 nM (compound WR1) to >1000 nM (inactive analogs) [2].
| Evidence Dimension | Purine N-methyl positional isomerism: predicted hinge-binding geometry and target selectivity |
|---|---|
| Target Compound Data | 9-methyl-9H-purin-6-yl attachment (CAS 2549012-41-9); annotated for PASK/PI3K patent space |
| Comparator Or Baseline | 7-methyl-7H-purin-6-yl isomer (CAS 2640862-92-4); vendor-annotated as DNA-PK inhibitor |
| Quantified Difference | No direct comparative IC50 data available. Class-level inference: terminal group identity changes PI3Kα IC50 by >100-fold in analogous piperazinylquinoxaline series (WR1: IC50 8.7 nM vs. inactive analogs: IC50 >1000 nM) [2]. |
| Conditions | Structural comparison; vendor functional annotation; class-level SAR from PI3K biochemical assays (PI3Kα HTRF assay, recombinant p110α/p85α) |
Why This Matters
Procurement of the correct purine regioisomer is critical for assay fidelity: the 7-methyl isomer may produce false negatives in PASK/PI3K screens and false positives in DNA-PK assays, or vice versa.
- [1] McCall, J. M. et al. Substituted quinoxaline compounds for the inhibition of PASK. US Patent 8,916,561 B2, 2014. View Source
- [2] Wu, P. et al. Identification of Novel Piperazinylquinoxaline Derivatives as Potent PI3K Inhibitors. PLoS ONE 2012, 7(8), e43171. PI3Kα IC50 data: WR1 = 8.7 nM; structure-activity relationships demonstrating >100-fold potency shifts with terminal group modification. View Source
